![molecular formula C18H16BrN3O2 B2943667 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide CAS No. 1286702-25-7](/img/structure/B2943667.png)
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide
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Overview
Description
The compound “2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a bromophenyl group, an oxadiazole ring, and a phenethylacetamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring attached to a bromophenyl group and a phenethylacetamide moiety. The exact structure would need to be confirmed through techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, the oxadiazole ring, and the acetamide moiety. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .Scientific Research Applications
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds, including ones similar to the query chemical, have shown activity against a variety of microbial species. For instance, Gul et al. (2017) reported on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and their significant antimicrobial and hemolytic activities, suggesting their potential for biological applications and further screening (Gul et al., 2017). Similarly, Parikh and Joshi (2014) focused on the synthesis of fluorine-substituted oxadiazole derivatives, demonstrating enhanced antimicrobial properties (Parikh & Joshi, 2014).
Anticancer Activity
Research into oxadiazole derivatives has also extended into potential anticancer applications. Zhang et al. (2005) discovered a novel apoptosis inducer within this class, suggesting its utility in cancer treatment due to its activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Anti-Diabetic Activity
Oxadiazole derivatives have been evaluated for their anti-diabetic potential. Nazir et al. (2018) synthesized indole-based hybrid oxadiazole scaffolds showing promising α-glucosidase inhibitory activity, indicative of their potential as antidiabetic agents (Nazir et al., 2018).
Antioxidant and Anti-Inflammatory Activities
The synthesis and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide revealed compounds with significant acetylcholinesterase inhibition and potential anti-inflammatory properties (Siddiqui et al., 2013).
Mechanism of Action
Mode of Action
The mode of action of 1,3,4-oxadiazole derivatives can vary depending on the specific compound and its targets. For example, some oxadiazole derivatives have been found to inhibit bacterial growth by disrupting protein synthesis .
Biochemical Pathways
Given the broad range of activities associated with 1,3,4-oxadiazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
In general, the pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
Based on the reported activities of 1,3,4-oxadiazole derivatives, potential effects could include inhibition of bacterial growth, reduction of inflammation, or inhibition of viral replication .
Safety and Hazards
Future Directions
The study of novel organic compounds like “2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide” is a vibrant area of research in chemistry. Future work could explore its potential applications in various fields, such as medicinal chemistry, materials science, or as an intermediate in the synthesis of other complex molecules .
properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-8-4-7-14(11-15)18-22-21-17(24-18)12-16(23)20-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQMFJNGKNAYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-phenethylacetamide |
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